4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide
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Overview
Description
4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical transformations, making it valuable for developing new materials and catalysts.
Biology
In biological research, 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide may be studied for its potential as an enzyme inhibitor or receptor modulator. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. Research may focus on its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for large-scale production and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts under mild conditions.
Substitution Reactions: The introduction of the 3-chlorophenyl and 4-(propan-2-yl)phenyl groups can be achieved through nucleophilic substitution reactions. These reactions may require the use of bases such as potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF).
Amidation: The final step involves the formation of the carboxamide group, which can be accomplished through the reaction of the triazole derivative with an appropriate amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the triazole ring or the chlorophenyl group, potentially yielding dechlorinated or hydrogenated products.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products of these reactions include hydroxylated, dechlorinated, or substituted derivatives of the original compound, each with potentially different biological activities.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of proteins, modulating their activity. The chlorophenyl and isopropylphenyl groups may enhance binding affinity and selectivity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(3-chlorophenyl)-1H-1,2,3-triazole-5-carboxamide: Lacks the isopropylphenyl group, potentially altering its biological activity.
4-(3-bromophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide: Bromine substitution may affect its reactivity and interaction with biological targets.
4-(3-chlorophenyl)-N-[4-(methyl)phenyl]-1H-1,2,3-triazole-5-carboxamide: Methyl group instead of isopropyl group, which may influence its pharmacokinetic properties.
Uniqueness
The unique combination of the 3-chlorophenyl and 4-(propan-2-yl)phenyl groups in 4-(3-chlorophenyl)-N-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-5-carboxamide provides a distinct steric and electronic environment that can enhance its binding to specific molecular targets, potentially leading to improved efficacy and selectivity in its applications.
This detailed overview highlights the significance and potential of this compound in various fields of scientific research and industry
Properties
IUPAC Name |
5-(3-chlorophenyl)-N-(4-propan-2-ylphenyl)triazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c1-11(2)12-6-8-15(9-7-12)20-18(24)17-16(21-23-22-17)13-4-3-5-14(19)10-13/h3-11,16-17,21-23H,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWSLVBWWCGLSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2C(NNN2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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